molecular formula C17H24N2O5S2 B2518161 4-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 612525-45-8

4-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2518161
CAS No.: 612525-45-8
M. Wt: 400.51
InChI Key: FEZPNUQBMVVVFT-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C17H24N2O5S2 and its molecular weight is 400.51. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Cyclization and Synthesis

Electrophilic Intramolecular Cyclization : A study by Danilyuk et al. (2016) explores the intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides, resulting in the formation of compounds with potential relevance to the synthesis of "4-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide". This research indicates the versatility of cyclization reactions in synthesizing complex molecular architectures (Danilyuk et al., 2016).

Ring-Expansion Reactions : In another study, the ring-expansion reactions of epoxy amides and enamides were investigated by Suraj and Swamy (2022), highlighting the formation of functionalized azetidines and diazocanes. This research provides insight into the structural diversity achievable through ring expansion, pertinent to the chemical framework of the target compound (Suraj & Swamy, 2022).

Pharmacological Applications

Protein Kinase B (PKB) Inhibitors : Breitenlechner et al. (2004) discuss the optimization of novel azepane derivatives as inhibitors of protein kinase B (PKB-alpha), a crucial enzyme in cancer and other diseases. While not directly mentioning "this compound", the study underscores the importance of azepane derivatives in developing pharmacological agents (Breitenlechner et al., 2004).

Antitubercular Activity

Anti-Tubercular Scaffolds : Research by Nimbalkar et al. (2018) on the synthesis of benzamide derivatives highlights their potential as anti-tubercular agents. Although focusing on different chemical structures, the methodologies and biological activities discussed could be relevant to the research and development of "this compound" for similar applications (Nimbalkar et al., 2018).

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S2/c20-17(18-15-9-12-25(21,22)13-15)14-5-7-16(8-6-14)26(23,24)19-10-3-1-2-4-11-19/h5-8,15H,1-4,9-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZPNUQBMVVVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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